8-Chloroquinazolin-4-OL

Vue d'ensemble

Description

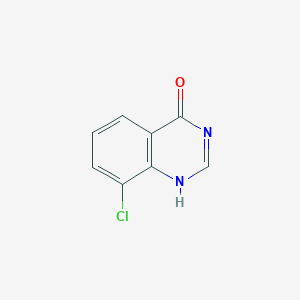

8-Chloro-3,4-dihydroquinazolin-4-one: est un composé chimique de formule moléculaire C8H5ClN2O. Il appartient à la famille des quinazolinones et présente des propriétés biologiques intéressantes. Explorons maintenant sa synthèse, ses réactions, ses applications, et plus encore.

Méthodes De Préparation

Voies de synthèse::

Réaction tri-composants en un seul pot: Le composé peut être synthétisé via une réaction tri-composants en un seul pot.

- Les informations sur les méthodes de production à l'échelle industrielle sont limitées, mais les laboratoires de recherche utilisent souvent les voies de synthèse mentionnées ci-dessus.

Analyse Des Réactions Chimiques

Réactions::

Oxydation, réduction et substitution: La 8-chloro-3,4-dihydroquinazolin-4-one peut subir diverses transformations chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Produits majeurs:

4. Applications de la recherche scientifique

Autres études biologiques: Les chercheurs explorent son potentiel dans d'autres domaines, tels que les activités anticancéreuses, anti-inflammatoires et antimicrobiennes.

5. Mécanisme d'action

Applications De Recherche Scientifique

Anti-Cancer Properties

8-Chloroquinazolin-4-OL derivatives have been investigated for their potential as anti-cancer agents. Research indicates that compounds based on the quinazoline scaffold can inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival.

Case Studies:

- Dual EGFR/VEGFR-2 Inhibition : A study synthesized novel quinazolin-4(3H)-ones, including derivatives of this compound, demonstrating significant anti-tumor activity against several cancer cell lines such as HepG-2 and HCT-116. The most potent compound exhibited an IC50 value comparable to established drugs like sorafenib, indicating its potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Kinase Inhibition

The inhibition of kinases, particularly those involved in cancer progression, is a promising application of this compound. The compound's structural modifications have been aimed at enhancing selectivity and potency against specific kinases.

Key Findings:

- Aurora Kinase Inhibition : Quinazoline derivatives have shown selective inhibition of Aurora A kinase, which is crucial in cell cycle regulation. For instance, a derivative with modifications similar to those found in this compound demonstrated significant binding affinity and cytotoxicity against MCF-7 breast cancer cells, arresting the cell cycle at the G1 phase and inducing apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies provide insights into how modifications to the quinazoline core can enhance binding affinity and specificity.

Molecular Dynamics Simulations:

Simulations reveal that certain derivatives stabilize specific regions within the target proteins, influencing their conformational dynamics. This knowledge aids in the rational design of more effective inhibitors .

Summary of Applications

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité: Mettez en évidence ses caractéristiques distinctes par rapport aux composés similaires.

Activité Biologique

8-Chloroquinazolin-4-OL, a compound with the CAS number 101494-95-5, has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and inhibitory properties, particularly as a PARP-1 enzyme inhibitor.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The presence of a chlorine atom at the 8-position contributes significantly to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Inhibition Zones and Minimum Inhibitory Concentration (MIC)

In a study evaluating its antibacterial efficacy, the compound showed varying inhibition zones against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 3.75 |

| Escherichia coli | 16 | 3.75 |

| Bacillus subtilis | 19 | 1.875 |

| Klebsiella pneumoniae | 14 | 4.0 |

The compound demonstrated the strongest inhibitory effects against Bacillus subtilis, with an MIC of 1.875 mg/mL, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of various fungal species, although specific data on inhibition zones and MIC values for fungi are less frequently reported compared to bacterial studies.

Anticancer Activity

This compound has been identified as a PARP-1 inhibitor with an IC50 value of , indicating its potential in cancer therapy. The mechanism of action involves the inhibition of DNA repair processes, which is crucial in cancer cell proliferation .

The anticancer mechanisms attributed to quinazoline derivatives include:

- Inhibition of DNA Repair Enzymes : By targeting PARP enzymes, these compounds prevent the repair of DNA breaks in cancer cells.

- EGFR Inhibition : Some derivatives have shown the ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their antibacterial and anticancer activities. These studies indicated that structural modifications significantly influence their biological profiles .

- Molecular Docking Studies : Molecular docking studies have revealed that this compound interacts favorably with various protein targets associated with bacterial growth and cancer cell proliferation, highlighting its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

8-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJDRWZFALRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445662 | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101494-95-5 | |

| Record name | 8-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.